molecular formula C5H4ClF3N2O2S B1380408 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1365939-85-0

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1380408
M. Wt: 248.61 g/mol
InChI Key: WYLMQTQGNXQZHD-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is a key intermediate for important building blocks relevant to medicinal and agrochemistry .


Synthesis Analysis

A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and involves a one-step procedure for the regioisomeric mixture of target pyrazoles . The procedure for separation of this mixture was elaborated on the basis of the boiling point vs. pressure diagrams analysis .


Chemical Reactions Analysis

The efficient synthetic strategies to regioisomeric building blocks bearing CF3-group at the 3-rd and the 5-th positions were demonstrated . A set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing such functional group as aldehyde, acid, boron pinacolate, lithium sulfinate and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in flow reactor .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

A novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized, demonstrating efficiency as a homogeneous and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a tandem Knoevenagel–Michael reaction, underlining the potential utility of related sulfonyl chloride compounds in facilitating complex organic transformations (Moosavi‐Zare et al., 2013).

Reactivity and Formation of Novel Heterocyclic Compounds

The reactivity of pyrazole-5-diazonium chlorides has been explored, leading to the formation of new pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the versatility of sulfonyl chlorides in synthesizing diverse heterocyclic compounds with potential applications in materials science and pharmaceuticals (Ledenyova et al., 2016).

Role in the Synthesis of Antimicrobial Agents

Research into the synthesis of sulfonylated 4-amino-1H-pyrazoles has yielded new compounds with potential antimicrobial properties. This underscores the importance of such chemical frameworks in the development of new antimicrobial agents (Povarov et al., 2017).

Synthesis of Spirocyclic Compounds

The development of novel spiro[4H-pyridine-oxindoles] under the catalysis of a binary ionic liquid mixture highlights the role of sulfonyl chloride derivatives in the synthesis of complex spirocyclic compounds, which are of interest in medicinal chemistry and drug discovery (Kalurazi et al., 2017).

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c1-11-4(5(7,8)9)3(2-10-11)14(6,12)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLMQTQGNXQZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

CAS RN

1365939-85-0
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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